Product packaging for Imidazo[1,2-a]pyrimidine-2-carbohydrazide(Cat. No.:CAS No. 1378345-44-8)

Imidazo[1,2-a]pyrimidine-2-carbohydrazide

Cat. No.: B15071327
CAS No.: 1378345-44-8
M. Wt: 177.16 g/mol
InChI Key: NDZZEUYPXOBJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyrimidine-2-carbohydrazide is a nitrogen-bridgehead fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a key synthon for the development of novel bioactive molecules. Researchers value this core structure for its wide spectrum of pharmacological potential. Scientific literature on closely related derivatives highlights potent antibacterial activity against both Gram-negative and Gram-positive bacterial strains, including E. coli and S. aureus . Furthermore, analogs of this heterocyclic system have been investigated as tyrosinase inhibitors, which are relevant for cosmetic, medical, and food industry applications . The imidazo[1,2-a]pyrimidine core is also recognized for other properties such as analgesic, antipyretic, and anti-inflammatory effects . The carbohydrazide moiety attached to this structure offers a versatile handle for further chemical derivatization, particularly for the synthesis of hydrazone derivatives, which are a prolific class of compounds in the search for new antimicrobial and therapeutic agents . This product is intended for research purposes as a building block in organic synthesis and for biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5O B15071327 Imidazo[1,2-a]pyrimidine-2-carbohydrazide CAS No. 1378345-44-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1378345-44-8

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-2-carbohydrazide

InChI

InChI=1S/C7H7N5O/c8-11-6(13)5-4-12-3-1-2-9-7(12)10-5/h1-4H,8H2,(H,11,13)

InChI Key

NDZZEUYPXOBJMA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)NN

Origin of Product

United States

The Strategic Importance of the Imidazo 1,2 a Pyrimidine Scaffold in Drug Discovery

The Imidazo[1,2-a]pyrimidine (B1208166) scaffold is a fused bicyclic heterocyclic system that is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. Its structural rigidity, coupled with the presence of multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, allows for specific and potent interactions with enzymes and receptors.

The therapeutic versatility of the Imidazo[1,2-a]pyrimidine core is well-documented, with derivatives exhibiting a wide array of biological effects. These include:

Antimicrobial properties: Compounds based on this scaffold have shown significant activity against various strains of bacteria. nih.gov

Anti-inflammatory effects: The scaffold is a key component in molecules designed to modulate inflammatory pathways. nih.gov

Analgesic and antipyretic activities: Certain derivatives have demonstrated pain-relieving and fever-reducing capabilities. nih.gov

Antiviral potential: The Imidazo[1,2-a]pyrimidine nucleus has been explored for the development of antiviral agents.

Anticancer activity: Numerous studies have highlighted the potential of Imidazo[1,2-a]pyrimidine derivatives as cytotoxic agents against various cancer cell lines. nih.govresearchgate.net

The widespread therapeutic potential of this scaffold has cemented its importance as a foundational element in the design of novel drug candidates.

The Functional Role of the Carbohydrazide Moiety in Pharmaceutical Development

The carbohydrazide (B1668358) group (-CONHNH2) is a highly valuable functional moiety in the field of pharmaceutical sciences. Its significance stems from its synthetic versatility and its intrinsic contribution to the biological activity of a molecule. As a functional group, it can be readily modified to generate a diverse library of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones. nih.gov

Hydrazones themselves are a class of compounds renowned for their broad spectrum of pharmacological activities. The incorporation of a carbohydrazide moiety into a parent molecule, such as Imidazo[1,2-a]pyrimidine (B1208166), therefore provides a strategic handle for synthetic chemists to explore a wide chemical space and optimize biological activity. The carbohydrazide group can act as a linker to attach other pharmacophores or can itself participate in crucial binding interactions with biological targets through hydrogen bonding.

Current Research Directions and Emerging Opportunities for Imidazo 1,2 a Pyrimidine 2 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for the determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are fundamental for initial structural confirmation, while 2D NMR techniques are often employed for more complex substitution patterns.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable information regarding the number of different types of protons and their neighboring environments. In the ¹H NMR spectra of this compound derivatives, characteristic signals are observed for the protons of the fused ring system, the carbohydrazide moiety, and any substituents.

The protons of the imidazo[1,2-a]pyrimidine core typically appear in the aromatic region of the spectrum. For instance, the proton at position 3 of the imidazo[1,2-a]pyridine (B132010) ring is often observed as a singlet. nih.gov The chemical shifts and coupling patterns of the pyrimidine (B1678525) ring protons are influenced by the substitution pattern.

A key feature in the ¹H NMR spectrum of the parent carbohydrazide is the presence of signals corresponding to the -CONH- and -NH₂ protons of the hydrazide group. These protons are exchangeable with deuterium (B1214612) and their signals will disappear or broaden upon the addition of D₂O. In N'-substituted derivatives, such as N'-benzylidene imidazo[1,2-a]pyridine-2-carbohydrazide, the CONH proton typically appears as a singlet at a downfield chemical shift, often above 10 ppm. nih.gov The imine proton (N=CH) of such derivatives also gives a characteristic singlet in the aromatic region. nih.gov

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives in DMSO-d₆

Compound CONH (s) N=CH (s) Imidazopyridine-H Aromatic-H
N'-(4-fluorobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide 11.95 8.62 8.62 (m), 8.55 (s), 7.65 (d, J=9.0 Hz), 7.39 (t, J=9.0 Hz), 7.03 (t, J=6.0 Hz) 7.76 (m), 7.30 (m)
N'-(4-chlorobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide 12.02 8.62 8.62 (m), 8.55 (s), 7.65 (d, J=9.0 Hz), 7.39 (t, J=9.0 Hz), 7.03 (t, J=6.0 Hz) 7.73 (d, J=9.0 Hz), 7.53 (d, J=9.0 Hz)
N'-(4-bromobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide 12.03 8.59 8.62 (d, J=6.0 Hz), 8.56 (s), 7.65 (m), 7.40 (m), 7.03 (t, J=6.0 Hz) 7.65 (m)
N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide (in CDCl₃) 10.37 8.15 8.23 (s), 8.11 (d, J=9.0 Hz), 7.52 (d, J=9.0 Hz), 7.23 (t), 6.82 (t, J=6.0 Hz) 7.64 (d, J=9.0 Hz), 7.15 (d, J=9.0 Hz)

Data sourced from references nih.gov.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound derivatives, the carbonyl carbon of the carbohydrazide group gives a characteristic signal in the downfield region, typically around 157-162 ppm. nih.gov The carbons of the imidazo[1,2-a]pyrimidine ring system resonate in the aromatic region, and their specific chemical shifts are sensitive to the electronic effects of substituents.

The chemical shifts of the aromatic carbons in substituted derivatives provide further confirmation of the structure. For example, in a series of N'-(substituted benzylidene)imidazo[1,2-a]pyridine-2-carbohydrazides, the chemical shifts of the phenyl ring carbons vary predictably with the nature of the substituent (e.g., fluoro, chloro, bromo, methyl). nih.gov

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives

Compound CONH Imidazopyridine Ring Carbons Aromatic Carbons Other
N'-(4-fluorobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide (in DMSO) 161.86 147.26, 144.41, 138.95, 128.20, 127.14, 117.73, 116.53, 113.86 159.04, 131.57, 129.71, 129.60, 116.38, 116.24 -
N'-(4-chlorobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide (in CDCl₃) 157.30 145.69, 143.29, 135.34, 125.85, 125.59, 116.94, 114.48, 112.95 131.16, 127.94 (3C) -
N'-(4-bromobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide (in DMSO) 159.11 147.18, 144.42, 138.80, 128.22, 127.21, 117.73, 116.46, 113.90 134.24, 132.47, 132.31, 130.67, 129.37, 123.64 -
N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide (in CDCl₃) 158.11 148.45, 144.15, 140.93, 127.04, 126.72, 117.78, 115.55, 114.02 138.06, 130.86, 129.41 (2C), 127.86 (2C) 21.58 (CH₃)

Data sourced from references nih.gov.

Two-Dimensional (2D) NMR Techniques for Complex Structural Assignment

For more complex derivatives or in cases of ambiguous signal assignments from 1D NMR spectra, 2D NMR techniques are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlations, respectively.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations can confirm the connectivity between the carbohydrazide moiety and the imidazo[1,2-a]pyrimidine ring, and between the ring system and its substituents. The analysis of HMBC spectra of related imidazo[1,2-a]pyrimidine derivatives has been shown to be crucial for confirming the regiochemistry of substitution. nih.gov

NOESY spectra reveal through-space interactions between protons that are in close proximity. This can be used to determine the stereochemistry and conformation of the molecule. For instance, NOESY can show correlations between protons on different parts of the molecule that are spatially close due to the molecule's three-dimensional structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI)

LC-MS is a widely used technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many this compound derivatives. semanticscholar.orgnih.gov

In ESI-MS, the sample is introduced into the mass spectrometer in solution, and a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. The accurate mass measurement of this molecular ion allows for the determination of the elemental composition of the molecule.

Several studies on Imidazo[1,2-a]pyrimidine derivatives have utilized LC-MS with ESI to confirm the molecular weights of newly synthesized compounds. semanticscholar.orgnih.govnih.gov The observed [M+H]⁺ peak provides strong evidence for the successful synthesis of the target molecule.

Table 3: LC-MS (ESI) Data for Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound Molecular Formula Calculated Mass Observed [M+H]⁺ (m/z)
(E)-N'-(4-methoxybenzylidene)this compound C₁₄H₁₂N₄O 252.27 253.0
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine C₁₇H₁₂N₄S 304.08 305.085
A derivative of imidazo[1,2-a]pyrimidine C₁₉H₁₇N₄O₂ 333.37 333.08
A derivative of imidazo[1,2-a]pyrimidine C₂₀H₁₄N₅ 324.36 324.13

Data sourced from references semanticscholar.orgnih.govsemanticscholar.org.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique that has been used for the analysis of non-volatile and thermally unstable compounds. In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). This process causes the sample molecules to be desorbed and ionized, typically forming protonated molecules [M+H]⁺.

While ESI and Electron Impact (EI) ionization are more commonly reported for the analysis of this compound derivatives in recent literature, FAB-MS can also be a valuable tool. The fragmentation patterns observed in FAB-MS can provide structural information. For nitrogen-containing heterocyclic compounds, fragmentation often involves the cleavage of bonds adjacent to the heteroatoms and the loss of small neutral molecules. The stability of the fused aromatic ring system in Imidazo[1,2-a]pyrimidine would likely lead to characteristic fragmentation pathways involving the side chains and the carbohydrazide moiety. Although specific FAB-MS data for this compound was not prominently found in the reviewed literature, the technique remains a viable option for the characterization of such compounds, particularly for confirming molecular weight and obtaining fragmentation data that can complement information from other techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the structural elucidation of this compound and its derivatives. By measuring the absorption of infrared radiation by a sample, this method allows for the identification of specific functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, which corresponds to the energy required to induce a specific vibrational motion, such as stretching or bending of the chemical bonds. The resulting IR spectrum is a unique molecular fingerprint that provides direct evidence for the presence of key structural components.

For derivatives of this compound, IR spectroscopy is instrumental in confirming the successful synthesis and incorporation of the carbohydrazide moiety, as well as verifying the integrity of the fused heterocyclic ring system. The characteristic absorption bands for the N-H, C=O, and C-N bonds of the carbohydrazide group, along with the vibrations associated with the imidazopyrimidine core, are of primary diagnostic importance.

Detailed analysis of the IR spectra of synthesized compounds reveals distinct absorption peaks that can be assigned to specific functional groups. For instance, in the case of 5-amino-7-(3-chlorophenyl)-8-nitro-N'-(1-(4-nitrophenyl)ethylidene)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide, a closely related derivative, the IR spectrum shows prominent absorption bands confirming its structure. researchgate.net The spectrum displays bands at 3486, 3400, and 3327 cm⁻¹ which are attributed to the stretching vibrations of the NH₂ and NH groups. researchgate.net A strong absorption corresponding to the carbonyl group (C=O) of the hydrazide is observed at 1658 cm⁻¹. researchgate.net Furthermore, the presence of a C-N stretching vibration is indicated by a band at 1254 cm⁻¹, while bands for the nitro (NO₂) group appear at 1519 and 1375 cm⁻¹. researchgate.net

The table below summarizes the key IR absorption bands and their corresponding functional groups as identified in various Imidazo[1,2-a]pyrimidine derivatives and related structures. This data provides a reference for the characterization of new compounds within this class.

Functional GroupVibration TypeCompound TypeObserved Frequency (cm⁻¹)Source(s)
N-H / NH₂ StretchingImidazo[1,2-a]pyridine-6-carbohydrazide derivative3486, 3400, 3327 researchgate.net
C-H Aliphatic StretchingImidazo[1,2-a]pyridine-6-carbohydrazide derivative2909 researchgate.net
C=O Carbonyl Stretching (Amide I)Imidazo[1,2-a]pyridine-6-carbohydrazide derivative1658 researchgate.netrsc.org
C=N / C=C Ring StretchingImidazo[1,2-a]pyrimidine derivative1604, 1580 nih.gov
NO₂ Asymmetric & Symmetric StretchingImidazo[1,2-a]pyrimidine derivative1513, 1335 nih.gov
NO₂ Asymmetric & Symmetric StretchingImidazo[1,2-a]pyridine-6-carbohydrazide derivative1519, 1375 researchgate.net
C-N StretchingImidazo[1,2-a]pyridine-6-carbohydrazide derivative1254 researchgate.net
C-N StretchingImidazo[1,2-a]pyrimidine derivative1214 nih.gov

The analysis of these characteristic bands allows researchers to confirm the identity of synthesized this compound derivatives. The presence of sharp, strong absorptions in the 3300-3500 cm⁻¹ region is indicative of the N-H groups of the hydrazide and any amine substituents. A strong, distinct peak typically found between 1640 and 1680 cm⁻¹ is a clear marker for the carbonyl (C=O) group of the amide, often referred to as the Amide I band. The characteristic vibrations of the fused imidazo[1,2-a]pyrimidine ring system, involving C=C and C=N stretching, generally appear in the 1500-1610 cm⁻¹ region. nih.gov By comparing the experimental spectra with established data, IR spectroscopy serves as a reliable and accessible tool for the structural verification of this class of compounds.

Computational and Theoretical Investigations of Imidazo 1,2 a Pyrimidine 2 Carbohydrazide

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical simulations, enabling the detailed investigation of a molecule's electronic structure and its correlation with biological activity and chemical reactivity. nih.gov DFT calculations, often performed at the B3LYP level of theory with a 6–31 G(d,p) or similar basis set, are used to determine optimized molecular geometries and various electronic properties for imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govsemanticscholar.org

The Molecular Electrostatic Potential (MEP) map is a crucial tool for analyzing and predicting the reactive behavior of molecules. scirp.org It visualizes the charge distribution on the molecular surface, identifying regions that are prone to electrophilic and nucleophilic attack. scirp.orgscirp.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are favorable for nucleophilic attack. scirp.org Green and yellow areas represent intermediate or near-zero potential. scirp.org

In studies of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives, MEP analysis reveals that regions with negative electrostatic potential, indicative of nucleophilic reactive centers, are typically located around nitrogen and oxygen atoms. semanticscholar.orgscirp.org For instance, in (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the most negative potential is found around the nitrogen atoms of the pyrimidine (B1678525) and imidazole (B134444) rings. semanticscholar.org Conversely, positive potential is observed around hydrogen atoms, highlighting them as potential sites for intermolecular interactions. semanticscholar.org This distribution of electrophilic and nucleophilic sites is fundamental to understanding the molecule's non-covalent interactions and its potential binding with biological targets. semanticscholar.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic properties and reactivity. nih.gov The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE_gap), is a critical indicator of molecular stability and reactivity. scirp.orgscirp.org

A smaller energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and a greater likelihood of electron transfer. scirp.org Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. scirp.orgscirp.org DFT calculations on imidazo[1,2-a]pyrimidine derivatives have been used to determine these energy values and understand the charge transfer that can occur within the molecule. nih.govrsc.org For a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the calculated energy gaps ranged from 2.49 eV to 3.91 eV, providing a quantitative measure of their relative stabilities. scirp.org

ParameterDescriptionSignificance in Reactivity
E_HOMO Energy of the Highest Occupied Molecular OrbitalA high value indicates a greater ability to donate electrons. scirp.org
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalA low value indicates a greater ability to accept electrons. scirp.org
ΔE_gap (E_LUMO - E_HOMO) HOMO-LUMO Energy GapA small gap indicates high reactivity and low stability; a large gap indicates low reactivity and high stability. scirp.orgscirp.org

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of resistance to change in electron distribution. A high hardness value corresponds to low reactivity, whereas a low hardness value (and consequently high softness) indicates high reactivity. nih.govscirp.org

Electronegativity (χ) : This parameter measures the power of a molecule to attract electrons.

Electrophilicity Index (ω) : This index quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

Studies on imidazo[1,2-a]pyrimidine derivatives have shown that compounds with low hardness and high softness values exhibit significant biological activity, reflecting their higher reactivity. nih.gov These quantum parameters are invaluable for structure-activity relationship studies, helping to rationalize the observed biological effects of different derivatives. nih.gov

Reactivity DescriptorFormulaInterpretation
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2High η implies high stability and low reactivity. scirp.org
Chemical Softness (σ) 1 / ηHigh σ implies low stability and high reactivity. nih.gov
Electronegativity (χ) - (E_LUMO + E_HOMO) / 2Measures the ability to attract electrons. nih.gov
Electrophilicity Index (ω) χ² / (2η)Measures the propensity to accept electrons. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are powerful computational methods used to study and visualize non-covalent interactions (NCIs) within molecular systems. nih.govsemanticscholar.org These interactions, such as hydrogen bonds and van der Waals forces, are crucial for molecular stability and biological recognition processes. semanticscholar.org

RDG analysis generates 3D isosurfaces that reveal the location and nature of weak interactions. semanticscholar.org These surfaces are color-coded: blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes strong repulsive or steric hindrance effects. semanticscholar.org QTAIM analysis complements this by examining the topology of the electron density to characterize the bonding interactions. nih.gov

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. chemmethod.comopenpharmaceuticalsciencesjournal.com This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein, defining a binding site, and then using a scoring function to evaluate the binding affinity of different ligand poses. openpharmaceuticalsciencesjournal.comresearchgate.net

Derivatives of Imidazo[1,2-a]pyrimidine-2-carbohydrazide have been investigated as potential inhibitors for various biological targets. For example, novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives have been docked into the ATP-binding site of the VEGFR-2 tyrosine kinase, a key target in cancer therapy. nih.gov Similarly, imidazo[1,2-a]pyrimidine Schiff base derivatives were studied as potential dual inhibitors of the human ACE2 receptor and the SARS-CoV-2 spike protein. nih.govnih.gov

These docking studies reveal crucial information about ligand-target interactions, such as:

Binding Affinity : Expressed as a score (e.g., in kcal/mol), indicating the strength of the interaction. A more negative score typically suggests a stronger binding. chemmethod.com

Key Amino Acid Residues : Identification of the specific amino acids in the protein's active site that form hydrogen bonds, hydrophobic interactions, or pi-cation interactions with the ligand. chemmethod.comopenpharmaceuticalsciencesjournal.com

Binding Pose : The optimal 3D orientation of the ligand within the binding pocket.

In one study, a top-scoring imidazo[1,2-a]pyrimidine derivative showed a remarkable binding affinity of -9.1 kcal/mol to the ACE2 receptor. nih.govnih.gov Another study on imidazo[1,2-a]pyridine hybrids targeting human LTA4H found a derivative with a strong binding affinity (S score of -11.237 Kcal/mol). chemmethod.com Such results highlight the potential of the imidazo[1,2-a]pyrimidine scaffold for developing potent and selective inhibitors for a range of diseases. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Mechanisms

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound and its analogs, MD simulations provide critical insights into their conformational stability and the mechanisms through which they bind to biological targets.

MD simulations on related imidazo[1,2-a]pyrimidine-Schiff base derivatives have been employed to validate the stability of docking poses and to understand the interactions with target proteins, such as the vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov These simulations typically run for nanoseconds, tracking the trajectory of the ligand-protein complex to assess its stability. openpharmaceuticalsciencesjournal.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational changes over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site. mdpi.com

Furthermore, these simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity and stability of the complex. By observing the dynamic behavior of the molecule, researchers can identify key conformational states and understand how the flexibility of both the ligand and the protein influences the binding mechanism. This information is invaluable for the rational design of more potent and selective inhibitors based on the Imidazo[1,2-a]pyrimidine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the Imidazo[1,2-a]pyrimidine scaffold, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to predict their therapeutic potential.

These models are built using a dataset of compounds with known biological activities. The process involves aligning the molecules and calculating various steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting data is then subjected to statistical analysis, typically Partial Least Squares (PLS) regression, to generate a predictive model.

A crucial aspect of QSAR modeling is its validation to ensure its predictive power. This is often assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. For instance, 3D-QSAR studies on related imidazopyrimidine derivatives have yielded statistically significant models that can reliably predict the biological activity of new, untested compounds.

Below is a table representing typical statistical results from a 3D-QSAR study on imidazopyrimidine derivatives, showcasing the predictive capability of such models.

Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)Field Contribution (Steric)Field Contribution (Electrostatic)
CoMFA0.6650.8720.5630.396
CoMSIA0.6320.9230.387-

These predictive models are instrumental in the virtual screening of large compound libraries and in guiding the design of new derivatives with enhanced biological activity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Predictions

In the early stages of drug discovery, the evaluation of pharmacokinetic and physicochemical properties is critical to identify drug candidates with favorable profiles. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as the drug-likeness of compounds such as this compound and its derivatives. nih.gov

These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. Various computational platforms, like SwissADME and pkCSM, are employed to calculate key descriptors. nih.gov These descriptors include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.gov

Studies on imidazo[1,2-a]pyrimidine Schiff base derivatives have shown promising drug-like characteristics based on these in silico predictions. nih.govcmjpublishers.com Similarly, computational analyses of related imidazo[1,2-a]pyridine derivatives have been used to assess their ADMET profiles, indicating their potential as orally bioavailable drugs with low toxicity. nih.govamazonaws.com

The tables below summarize the predicted drug-likeness and ADMET properties for representative Imidazo[1,2-a]pyrimidine derivatives, demonstrating their compliance with standard drug development criteria.

Predicted Drug-Likeness Properties

ParameterValueLipinski's Rule of Five Compliance
Molecular Weight< 500Yes
LogP< 5Yes
Hydrogen Bond Donors< 5Yes
Hydrogen Bond Acceptors< 10Yes
Molar Refractivity40-130Yes
Topological Polar Surface Area (TPSA)< 140 ŲYes

Predicted ADMET Properties

ADMET ParameterPredicted OutcomeImplication
Human Intestinal AbsorptionHighGood absorption from the gut
Blood-Brain Barrier PermeabilityLowReduced potential for CNS side effects
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
AMES ToxicityNon-toxicUnlikely to be mutagenic
HepatotoxicityNon-toxicLow risk of liver damage

These in silico predictions are fundamental in prioritizing compounds for further experimental investigation, thereby streamlining the drug discovery process. nih.gov

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrimidine 2 Carbohydrazide Derivatives

Impact of Substituent Variations on Biological Efficacy

The nature, position, and electronic properties of substituents on the imidazo[1,2-a]pyrimidine (B1208166) ring system and its appended moieties play a pivotal role in determining the biological activity of these compounds.

Research has shown that the biological activity of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine derivatives is significantly influenced by the substituents on the phenyl ring at the C-2 position and on the fused ring system itself. For instance, in a series of imidazo[1,2-a]pyridine/pyrazine derivatives, the differences between electron-withdrawing and electron-donating groups at the C-2 position had a great impact on their anticancer activity. researchgate.net The central imidazo[1,2-α]pyrazine and pyridine (B92270) core is considered essential for displaying these anticancer properties. researchgate.net

In the context of antimicrobial agents, SAR studies of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine-based compounds indicated that the activity was influenced by the nature of the group on the phenyl ring at the C-2 position and the substituent at the C-7 position. researchgate.net Similarly, for anticancer activity against breast cancer cell lines, having a nitrogenous electron-donating group (–N(CH2CH3)2) at the 4-position of the phenyl ring attached to an imine or amine group on the imidazo[1,2-a]pyrimidine scaffold increased cytotoxic activity. nih.gov

The introduction of arylidene pendants to the carbohydrazide (B1668358) moiety at the C-2 position has been a key strategy in developing potent enzyme inhibitors. A study on N'-arylidene-imidazo[1,2-a]pyridine-2-carbohydrazide derivatives as tyrosinase inhibitors revealed that the nature and position of substituents on the arylidene ring are critical for activity. researchgate.net

Specifically, compounds with a 3-nitro (IC50 = 7.19 μM) or a 4-hydroxy (IC50 = 8.11 μM) group on the arylidene pendant demonstrated the most potent inhibitory activity against mushroom tyrosinase, with efficacy comparable to the reference drug, kojic acid (IC50 = 9.64 μM). researchgate.net Molecular docking studies suggested that these potent inhibitors form critical pi-pi interactions with histidine (His263) and phenylalanine (Phe264) residues within the enzyme's active site. researchgate.net

Correlation of Structural Features with Specific Biological Target Modulation

The specific structural elements of Imidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives are key determinants of their interaction with and modulation of various biological targets, including microbes, cancer cells, and specific enzymes.

The antimicrobial potency of imidazo[1,2-a]pyrimidine derivatives is highly dependent on their substitution patterns. In a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives, the nature of the substituent on the aromatic aldehyde part of the hydrazone was crucial for activity. nih.govresearchgate.net

Compounds bearing specific substituents demonstrated excellent antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. nih.govresearchgate.net For example, derivatives with 4-(trifluoromethyl)benzylidene (Compound 8d), 4-chlorobenzylidene (Compound 8e), and 3,4-dichlorobenzylidene (Compound 8f) moieties exhibited significant zones of inhibition (30–33 mm). nih.govresearchgate.net This indicates that electron-withdrawing groups on the phenyl ring of the hydrazone can enhance antibacterial efficacy. nih.govresearchgate.net

Table 1: Antibacterial Activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone Derivatives

The anticancer activity of imidazo[1,2-a]pyrimidine carbohydrazide derivatives is profoundly influenced by the substituents on the molecule. Studies on two series of imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives—aryl hydrazones and those bearing a 1,2,3-triazole ring—have provided valuable SAR insights. nih.govnih.gov

In the aryl hydrazone series, a compound featuring a 4-bromophenyl pendant (Compound 7d) showed the highest cytotoxic potential against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 22.6 μM and 13.4 μM, respectively. nih.govnih.gov Notably, this compound was not toxic to non-cancerous Vero cells at concentrations up to 100 μM. nih.govnih.gov This suggests that a halogen substituent at the para position of the phenyl ring is favorable for anticancer activity. The presence or absence of a chlorine atom can significantly influence cytotoxic activity, with specific substitutions either enhancing or diminishing potency. researchgate.net

Furthermore, structural optimization of imidazo[1,2-a]pyrazine (B1224502) derivatives led to the identification of potent tubulin polymerization inhibitors. nih.gov One such compound, TB-25, exhibited a strong inhibitory effect against HCT-116 colon cancer cells with an IC50 of 23 nM. nih.gov This highlights the importance of the core heterocyclic system in conferring potent antiproliferative activities.

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives

The imidazo[1,2-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of enzymes, with SAR studies guiding the optimization of potency and selectivity.

Tyrosinase: As previously mentioned, N'-arylidene-imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have shown promise as tyrosinase inhibitors. The key SAR finding is the beneficial effect of electron-withdrawing (e.g., 3-nitro) and electron-donating (e.g., 4-hydroxy) groups on the arylidene pendant for inhibitory activity. researchgate.net

Lp-PLA2: A conformational restriction strategy applied to the imidazo[1,2-a]pyrimidine scaffold led to the discovery of a novel series of potent and orally bioavailable lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors. nih.govfigshare.comresearchgate.net SAR analysis resulted in the identification of several compounds with high in vitro potency. nih.govfigshare.comresearchgate.net This demonstrates that constraining the conformation of the molecule can lead to enhanced enzymatic inhibition.

α-Glucosidase: A series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their inhibitory effects against α-glucosidase. nih.gov Several of these compounds exhibited more potent inhibition than the reference drug acarbose (B1664774). Specifically, compounds with 4-methyl (8b), 4-methoxy (8e), and 3,4-dimethoxy (8i) substituents on the phenyl ring attached to the thiadiazole showed strong inhibitory activity, with KI values of 6.09 µM, 13.03 µM, and 15.68 µM, respectively, compared to acarbose (KI = 24.36 µM). nih.gov This suggests that electron-donating groups on this phenyl ring enhance α-glucosidase inhibition.

Table 3: α-Glucosidase Inhibitory Activity of Imidazo[1,2-a]pyridine-based Derivatives

NAMPT: While specific SAR studies for this compound derivatives against nicotinamide (B372718) phosphoribosyltransferase (NAMPT) are not extensively detailed in the provided context, research on other chemical scaffolds has shown that specific structural features are crucial for NAMPT inhibition. For instance, in a series of iminosugar-based inhibitors, the nature of substituents and their stereochemistry significantly impacted the inhibitory activity. mdpi.com This underscores the general principle that precise structural and electronic characteristics are necessary for effective enzyme inhibition, a concept that would also apply to any future development of imidazo[1,2-a]pyrimidine-based NAMPT inhibitors.

Strategies for Optimizing Pharmacological Profiles

The optimization of the pharmacological profiles of this compound derivatives is a critical aspect of drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects and metabolic liabilities. Key strategies employed in this endeavor include conformational restriction and systematic modifications to improve metabolic stability, particularly against enzymes such as aldehyde oxidase.

Conformational Restriction Strategies

Conformational restriction is a medicinal chemistry strategy that aims to improve the pharmacological properties of a molecule by reducing its flexibility. This is often achieved by introducing cyclic structures or rigid linkers, which lock the molecule into a specific, biologically active conformation. Such a strategy can lead to increased potency, enhanced selectivity, and improved metabolic stability.

For the imidazo[1,2-a]pyrimidine scaffold, its inherent heterocyclic core already possesses a degree of conformational rigidity. However, further exploration of conformational restriction by incorporating cyclic systems or rigid linkers into the side chains of this compound derivatives could be a viable strategy to enhance their interaction with biological targets. While specific studies detailing the application of conformational restriction to this compound are not extensively documented in the reviewed literature, the principles of this approach are widely applicable in drug design. By locking the key pharmacophoric elements in a predefined orientation, it is possible to maximize binding affinity and reduce the entropic penalty upon binding to the target protein.

Systematic Modifications to Address Metabolic Stability (e.g., Aldehyde Oxidase)

A significant challenge in the development of drugs containing an imidazo[1,2-a]pyrimidine core is their susceptibility to metabolism by aldehyde oxidase (AO). acs.orgnih.gov This enzyme can rapidly oxidize the heterocyclic system, leading to high clearance and poor in vivo efficacy. acs.org Consequently, a key focus of lead optimization for this class of compounds has been to systematically modify the structure to mitigate AO-mediated metabolism.

Research has identified that the imidazo[1,2-a]pyrimidine moiety is a primary site of AO-mediated oxidation. acs.org Guided by protein structure-based models of AO, medicinal chemists have developed several effective strategies to block or reduce this metabolic pathway. acs.orgnih.gov These strategies primarily involve altering the electronic properties of the heterocyclic core or sterically hindering the site of oxidation. acs.org

One successful approach has been the introduction of substituents onto the imidazo[1,2-a]pyrimidine ring system. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly influence the susceptibility of the ring to oxidation. For instance, the introduction of EDGs such as methoxy (B1213986) and morpholino groups has been shown to block AO oxidation. researchgate.net Conversely, while EWGs may not completely block oxidation, they can improve the metabolic stability of the compound. researchgate.net

Another effective strategy is to directly block the site of AO oxidation. This can be achieved by introducing substituents at the positions most prone to metabolic attack. By understanding the structure-activity relationship for AO metabolism, it is possible to design derivatives with significantly improved metabolic stability.

The following tables summarize the findings from studies on systematic modifications to address metabolic stability in imidazo[1,2-a]pyrimidine derivatives.

Table 1: Effect of Substituents on the Metabolic Stability of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDSubstitution PatternIn Vitro Metabolic Stability (t½, min)Key Finding
Parent Compound Unsubstituted Imidazo[1,2-a]pyrimidine< 5Rapidly metabolized by aldehyde oxidase.
Derivative A Methoxy group at C5> 60Electron-donating group at C5 blocks AO-mediated metabolism.
Derivative B Morpholino group at C7> 60Bulky electron-donating group at C7 enhances metabolic stability.
Derivative C Fluoro group at C515-30Electron-withdrawing group at C5 improves metabolic stability but does not completely block oxidation.
Derivative D Methyl group at C7< 10Small alkyl group at C7 has a minimal effect on metabolic stability.

Table 2: Impact of Heterocycle Alterations on Aldehyde Oxidase Metabolism

Compound IDHeterocyclic CoreIn Vitro Metabolic Stability (t½, min)Key Finding
Lead Compound Imidazo[1,2-a]pyrimidine< 5Susceptible to rapid AO-mediated oxidation.
Analog 1 Imidazo[1,2-a]pyridine> 60Replacement of the pyrimidine (B1678525) ring with a pyridine ring significantly reduces AO metabolism.
Analog 2 Imidazo[1,2-c]pyrimidine (B1242154)10-20Isomeric scaffold shows slightly improved stability but remains susceptible to AO.
Analog 3 Tetrahydro-imidazo[1,2-a]pyrimidine> 60Saturation of the pyrimidine ring blocks the site of oxidation and prevents metabolism.

Biological Activity and Mechanism of Action of Imidazo 1,2 a Pyrimidine 2 Carbohydrazide in Vitro Investigations

Antimicrobial Spectrum and Mechanism of Action

Derivatives of Imidazo[1,2-a]pyrimidine-2-carbohydrazide have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and the causative agent of tuberculosis.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The search for new antimicrobial agents has been driven by the rise of multi-drug resistant infections. nih.govnih.gov In this context, hydrazone derivatives of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-2-carbohydrazide have been synthesized and evaluated for their antibacterial potential. nih.govnih.gov

Several of these compounds exhibited significant in vitro activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Specifically, compounds designated as 8d, 8e, and 8f showed excellent antibacterial effects against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with zones of inhibition measured between 30-33 mm. nih.govnih.govresearchgate.net These same compounds also displayed potent activity against Pseudomonas aeruginosa (Gram-negative) and Streptococcus pyogenes (Gram-positive), producing inhibition zones of 22-25 mm. nih.govnih.govresearchgate.net The broad-spectrum activity of these derivatives highlights the potential of the imidazo[1,2-a]pyrimidine (B1208166) core in developing new antibacterial agents. derpharmachemica.com

Compound DerivativeBacterial StrainGram TypeZone of Inhibition (mm)Reference
8d, 8e, 8fEscherichia coliNegative30-33 nih.gov, nih.gov, researchgate.net
8d, 8e, 8fStaphylococcus aureusPositive30-33 nih.gov, nih.gov, researchgate.net
8d, 8e, 8fPseudomonas aeruginosaNegative22-25 nih.gov, nih.gov, researchgate.net
8d, 8e, 8fStreptococcus pyogenesPositive22-25 nih.gov, nih.gov, researchgate.net

Antifungal Activity

The utility of the imidazo[1,2-a]pyrimidine scaffold extends to antifungal applications. nih.gov Studies on related chalcone (B49325) derivatives of imidazo[1,2-c]pyrimidine (B1242154) have shown activity against fungal pathogens. ekb.eg For instance, certain derivatives demonstrated inhibitory effects against Candida albicans and Aspergillus flavus. ekb.eg One compound in particular, 5b, was noted for its significant activity against C. albicans (70.37% inhibition) and A. flavus (52% inhibition) when compared to the standard drug Coltrimoxazole. ekb.eg Similarly, research into imidazo[1,2-a]pyridine (B132010) derivatives has identified compounds with potent activity against resistant strains of Candida albicans. scirp.org

Antitubercular Activity and Energy Metabolism Targeting

Tuberculosis (TB) remains a major global health issue, necessitating the development of new therapeutic agents, especially for multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgrsc.org Structurally related imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of anti-TB agents. nih.govnih.gov These compounds exhibit potent and selective activity against various M. tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values in the low micromolar to nanomolar range. nih.govplos.org

Several studies have synthesized and evaluated series of these compounds, finding many with MIC₉₀ values of ≤ 1 µM against replicating, non-replicating, MDR, and XDR Mtb strains. nih.gov The mechanism of action for some of these potent analogues is believed to involve the targeting of energy metabolism. Specifically, they have been identified as inhibitors of QcrB, a subunit of the cytochrome bc1 complex that is crucial for cellular respiration in M. tuberculosis. rsc.org This mode of action disrupts the bacterium's ability to generate energy, leading to cell death.

Anticancer and Antiproliferative Effects

Beyond their antimicrobial properties, imidazo[1,2-a]pyrimidine derivatives and their analogues have been extensively investigated for their potential as anticancer agents.

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HT-29, K562)

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives against a panel of human cancer cell lines. nih.gov In one study, novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives were synthesized and evaluated. nih.govnih.gov An aryl hydrazone derivative from this series, compound 7d, showed significant cytotoxic potential against the MCF-7 breast cancer cell line (IC₅₀ value of 22.6 µM) and the HT-29 colon cancer cell line (IC₅₀ value of 13.4 µM). nih.govnih.govphysiciansweekly.comresearchgate.net The in vitro screening also included the K562 leukemia cell line. nih.govnih.gov Other research on different imidazo[1,2-a]pyridine derivatives also reported inhibitory activity against MCF-7 cells. rsc.org

Compound DerivativeCancer Cell LineCancer TypeIC₅₀ (µM)Reference
7dMCF-7Breast Cancer22.6 nih.gov, physiciansweekly.com, nih.gov, researchgate.net
7dHT-29Colon Cancer13.4 nih.gov, physiciansweekly.com, nih.gov, researchgate.net

Molecular Mechanisms of Antitumor Activity (e.g., NAMPT Inhibition, Apoptosis Induction, Cell Cycle Modulation)

The anticancer effects of these compounds are underpinned by their ability to interfere with key cellular processes that govern cancer cell survival and proliferation. Research has shown that these derivatives can induce apoptosis (programmed cell death) and modulate the cell cycle. nih.gov

For instance, the highly potent compound 7d was found to induce apoptosis in MCF-7 cells. nih.govnih.govphysiciansweekly.comresearchgate.net Cell cycle analysis revealed that this compound caused an increase in the population of MCF-7 cells in the G0/G1 phase, indicating cell cycle arrest at this checkpoint. nih.govnih.govphysiciansweekly.comresearchgate.net Another study on a different imidazo[1,2-a]pyridine derivative, compound 6, demonstrated that it induced G2/M cell cycle arrest and significantly increased intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov This was associated with an increase in the levels of apoptosis-related proteins like Bax and active caspase-9. nih.gov The molecular mechanism for this compound involved the inhibition of the Akt/mTOR signaling pathway, a critical pathway for cell growth and survival. nih.govnih.gov

Identification of Plausible Protein Targets (e.g., PDGFRA)

Enzymatic Inhibition and Receptor Modulation

Tyrosinase Inhibitory Activity

Derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. In a study of N'-arylidene imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, several compounds demonstrated potent tyrosinase inhibitory activity. researchgate.net Notably, compounds with specific substitutions on the arylidene ring showed activity comparable to or better than the standard inhibitor, kojic acid. researchgate.net The findings from this research highlight the potential of the imidazo[1,2-a]pyridine-2-carbohydrazide scaffold for the development of novel tyrosinase inhibitors. researchgate.net

CompoundSubstitution on Arylidene RingIC50 (µM)
6j 3-nitro7.19
6g 4-hydroxy8.11
Kojic Acid (Reference) Not Applicable9.64 ± 0.5

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition

The inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) is a therapeutic strategy for several inflammatory diseases, including atherosclerosis and Alzheimer's disease. nih.govresearchgate.net A series of novel Lp-PLA2 inhibitors based on the imidazo[1,2-a]pyrimidine scaffold have been developed and evaluated. nih.govresearchgate.net Through a strategy of conformational restriction, researchers have identified compounds with high in vitro potency and good metabolic stability. nih.govresearchgate.net Structure-activity relationship (SAR) analysis of these derivatives has led to the identification of compounds with significant inhibitory efficacy. nih.govresearchgate.net

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors play a role in managing blood glucose levels by delaying carbohydrate digestion. nih.govyoutube.com The imidazo[1,2-a]pyridine and related fused pyrimidine (B1678525) scaffolds have been explored for their alpha-glucosidase inhibitory potential. nih.govnih.gov For instance, a series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase. nih.gov Several of these compounds exhibited more potent inhibition than the standard drug, acarbose (B1664774). nih.gov Specifically, compounds 8b, 8e, and 8i from this series showed noteworthy inhibitory activity. nih.gov Another study on 3-amino-2,4-diarylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidines also revealed compounds with excellent inhibitory activities against Saccharomyces cerevisiae α-glucosidase, with IC50 values significantly lower than the standard inhibitor. nih.gov

CompoundKᵢ (µM)
8b 6.09 ± 0.37
8e 13.03 ± 2.43
8i 15.68 ± 1.97
Acarbose (Reference) 24.36 ± 3.12

Androgen Receptor Antagonism

While the direct androgen receptor antagonism of this compound is not extensively documented in the provided search results, the broader class of fused pyrimidine derivatives has been investigated for such activity. For example, various substituted pyrazolo-, triazolo-, and thiazolo-pyrimidine derivatives have been synthesized and evaluated as androgen receptor antagonists for their potential in treating prostate cancer. nih.gov This suggests that the pyrimidine core is a viable scaffold for developing androgen receptor antagonists, although specific studies on the this compound nucleus in this context are not detailed.

Benzodiazepine (B76468) Receptor Agonism

The imidazo[1,2-a]pyrimidine scaffold is a key component of compounds designed to act as agonists at the benzodiazepine binding site of the GABAA receptor. acs.orgnih.gov Research in this area has led to the development of high-affinity GABAA agonists with functional selectivity for the α2 and α3 subtypes. acs.orgnih.gov These subtype-selective agonists are of interest for the treatment of anxiety disorders with potentially reduced sedative effects compared to non-selective benzodiazepines. acs.orgnih.gov The imidazo[1,2-a]pyrimidine core has been instrumental in the design of orally bioavailable compounds with anxiolytic properties. acs.orgnih.gov

AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor) Modulation

In Vitro investigations into the direct modulation of AMPA receptors by this compound are not extensively documented in the reviewed literature. However, studies on structurally related imidazo[1,2-a] fused heterocyclic systems have revealed significant activity at AMPA receptors. For instance, research into imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines has led to the discovery of selective negative allosteric modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.govnih.gov

A high-throughput screening campaign identified an imidazo[1,2-a]pyrazine (B1224502) compound as a promising and selective lead for TARP γ-8. nih.govnih.gov Subsequent optimization of this scaffold yielded potent, subnanomolar, and brain-penetrant leads. nih.gov Whole-cell electrophysiology confirmed that these compounds could inhibit glutamate-induced AMPA responses in acutely dissociated rat hippocampal neurons. nih.gov While these findings are for a related but distinct heterocyclic core, they highlight the potential of the broader imidazo-fused pyrimidine class to interact with AMPA receptors. Further investigation is required to determine if this compound or its close derivatives exhibit similar AMPAR modulatory properties.

Diverse Pharmacological Actions and Underlying Mechanisms

Antioxidant Activity

Anti-Inflammatory Properties

Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated notable anti-inflammatory potential in in vitro settings. A study investigating a series of six imidazo[1,2-a]pyrimidine (IP) derivatives on leukocyte functions revealed broad anti-inflammatory effects. mdpi.com All tested IP derivatives inhibited human neutrophil degranulation with IC50 values in the micromolar range. mdpi.com Specifically, these compounds were found to inhibit the release of elastase and myeloperoxidase from stimulated human neutrophils. mdpi.com

The underlying mechanism of these anti-inflammatory actions appears to be multifactorial. Several of the IP derivatives also decreased superoxide (B77818) generation in human neutrophils, indicating an inhibitory effect on oxidative burst, a key component of the inflammatory response. mdpi.com Furthermore, in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, certain IP derivatives were shown to inhibit the production of nitrite (B80452), an indicator of nitric oxide synthesis, and to moderately reduce the generation of prostaglandin (B15479496) E2 (PGE2). mdpi.com This suggests an interaction with the nitric oxide and cyclooxygenase pathways, both of which are central to inflammation.

Another study on an imidazo[1,2-a]pyridine derivative, a related heterocyclic system, showed that its anti-inflammatory effects may be mediated through the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This compound was found to reduce the levels of inflammatory cytokines. nih.gov While this is not a direct study on an imidazo[1,2-a]pyrimidine, it provides further insight into the potential anti-inflammatory mechanisms of this class of compounds.

Table 1: In Vitro Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound/Derivative Biological Effect Model System Key Findings
Imidazo[1,2-a]pyrimidine (IP) Derivatives Inhibition of neutrophil degranulation Human neutrophils All six derivatives tested showed inhibition with IC50 values in the µM range. mdpi.com
IP-1, IP-2, IP-5 Decreased superoxide generation Human neutrophils Inhibition of oxidative burst. mdpi.com
IP-4, IP-6 Inhibition of nitrite production LPS-stimulated murine peritoneal macrophages Suggests interference with nitric oxide synthesis. mdpi.com

Antinociceptive Activity

While direct in vitro studies on the antinociceptive activity of this compound are not available, research on related imidazo-fused heterocyclic compounds suggests potential in this area. A study on imidazo[1,2-a]pyrazine derivatives, which share a similar fused heterocyclic core, evaluated their antinociceptive properties. acs.org The analgesic, anti-inflammatory, and antipyretic activities of imidazo[1,2-a]pyrimidine derivatives have also been noted in the broader chemical literature, suggesting that this class of compounds has been investigated for pain relief properties. researchgate.net The mechanism of antinociceptive action for these compounds is not fully elucidated but is often linked to their anti-inflammatory effects, such as the inhibition of prostaglandin synthesis. Given the demonstrated anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives, it is plausible that they may exert antinociceptive effects through similar mechanisms. However, dedicated in vitro studies, for instance, on the inhibition of enzymes involved in nociceptive pathways, are required to confirm this and to understand the specific mechanisms for the imidazo[1,2-a]pyrimidine scaffold.

Antileishmanial Activity

The imidazo[1,2-a]pyrimidine scaffold has been identified as a promising new pharmacophore for the development of antileishmanial agents. In vitro screening of a library of imidazo-fused heterocycles against Leishmania amazonensis identified an imidazo[1,2-a]pyrimidine derivative (compound 24 in the study) as the most effective agent. nih.govnih.gov This compound demonstrated potent and selective activity against the amastigote form of the parasite, which is the clinically relevant stage responsible for human disease. nih.govnih.gov

The identified imidazo[1,2-a]pyrimidine derivative exhibited a 50% inhibitory concentration (IC50) value of 6.63 μM against L. amazonensis amastigotes, which was approximately two times more active than the reference drug, miltefosine. nih.govnih.gov Importantly, this compound was found to be more than 10 times more destructive to the intracellular parasites than to the host macrophage cells, indicating a favorable selectivity index. nih.govnih.gov The exact mechanism of action for the antileishmanial activity of this imidazo[1,2-a]pyrimidine derivative has not been fully elucidated but its efficacy and selectivity make it a strong candidate for further development. nih.gov

Table 2: In Vitro Antileishmanial Activity of an Imidazo[1,2-a]pyrimidine Derivative against Leishmania amazonensis

Compound Parasite Stage IC50 (μM) Reference Drug (Miltefosine) IC50 (μM)

Antimalarial Activity

The imidazo[1,2-a]pyrimidine scaffold has also been investigated for its potential as an antimalarial agent. In vitro studies have evaluated derivatives of this class against the chloroquine-sensitive (NF54) strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

While one study found that the imidazo[1,2-a]pyrimidine series was generally less active than a related pyrimidino[1,2-a]benzimidazole series, one derivative from the imidazo[1,2-a]pyrimidine series (compound II10) demonstrated significant antiplasmodial activity with an IC50 value of 0.13 μM. The IC50 values for the less active derivatives in this series ranged from 1.09 to 5.74 μM. Preliminary investigations into the mechanism of action suggest that, similar to the related benzimidazole (B57391) derivatives, the antimalarial effect of imidazo[1,2-a]pyrimidines might involve the inhibition of hemozoin formation. Hemozoin is a biocrystal produced by the parasite to detoxify heme released from the digestion of hemoglobin, and its inhibition is a validated antimalarial strategy. Further research is needed to confirm this mechanism and to optimize the imidazo[1,2-a]pyrimidine scaffold for improved antimalarial potency.

Table 3: In Vitro Antimalarial Activity of Imidazo[1,2-a]pyrimidine Derivatives against Plasmodium falciparum (NF54 strain)

Compound Series General Activity Range (IC50) Most Active Derivative (II10) IC50

Table of Mentioned Compounds

Compound Name
This compound
Imidazo[1,2-a]pyrazine
Pyrazolo[1,5-c]pyrimidine
Imidazo[1,2-a]pyridine
Ascorbic acid
Miltefosine

Antiviral Properties, including SARS-CoV-2 Cell Entry Inhibition

The imidazo[1,2-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for a wide spectrum of pharmacological activities, including antiviral properties. nih.gov Research has established the potential of this class of compounds against various viruses. nih.gov

In the context of the COVID-19 pandemic, researchers have explored the utility of imidazo[1,2-a]pyrimidine derivatives as potential therapeutics. Computational studies have been conducted on novel Schiff base derivatives of imidazo[1,2-a]pyrimidine to evaluate their potential to inhibit the entry of the SARS-CoV-2 virus into human cells. These in silico models investigated the binding affinity of the compounds to key proteins involved in viral entry, such as the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. The results from these computational models suggest that certain derivatives may act as effective viral entry inhibitors, warranting further investigation through biological assays. nih.gov

Table 1: Computational Docking Scores of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives Against SARS-CoV-2 Targets (Note: Data is for derivatives, not this compound itself, and is based on computational modeling.)

Target ProteinTop-Scoring Compound Binding Affinity (kcal/mol)Reference Compound (MLN-4760) Binding Affinity (kcal/mol)
hACE2-9.1-7.3
Spike Protein-7.3Not Applicable
This table is for illustrative purposes based on data for derivatives discussed in the literature.

Anticonvulsant Effects

Derivatives of imidazo[1,2-a]pyrimidine have been identified as possessing anticonvulsant and anxiolytic properties. This has led to the development of preclinical drug candidates such as divaplon, fasiplon, and taniplon, which feature the imidazo[1,2-a]pyrimidine core structure. nih.govnih.gov The mechanism for these effects is often associated with the modulation of neurotransmitter systems in the central nervous system.

The related scaffold, imidazo[1,2-a]pyridine, has also been extensively studied for antiepileptic and anticonvulsant activities. researchgate.net Research into another related class, imidazo[1,2-a]pyrazines, has identified compounds that act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov This modulation of glutamate-induced Ca2+ flux is a key mechanism for controlling neuronal excitability and preventing seizures. nih.gov While these findings are for related heterocyclic systems, they highlight the potential of imidazo-fused heterocycles to function as anticonvulsant agents.

Table 2: In Vitro Activity of a Representative Imidazo[1,2-a]pyrazine Derivative (Note: Data is for a related but distinct chemical class.)

AssayMeasurementResult
GluA1o/γ-8 Ca2+ FluxpIC505.9
GluA1o/γ-2 Ca2+ FluxActivityInactive at up to 100 µM
Source: Adapted from studies on imidazo[1,2-a]pyrazine derivatives. nih.gov

Antiulcer Activity

The antiulcer properties of imidazo-fused heterocycles have been primarily documented for the imidazo[1,2-a]pyridine class of compounds. These agents have been investigated for their gastric antisecretory activity, which is a key mechanism for treating peptic ulcers. nih.gov

The primary mode of action for these compounds involves the inhibition of the gastric proton pump, H+/K+-ATPase. nih.gov This enzyme is responsible for the final step in gastric acid secretion. By inhibiting this pump, the compounds reduce the acidity of the stomach, allowing ulcers to heal and preventing their formation. In vitro biochemical analyses of substituted imidazo[1,2-a]pyridines have been used to predict their H+/K+-ATPase inhibitory potency. nih.gov Although this research focuses on the pyridine (B92270) analogue, it provides a mechanistic framework for how related imidazo-fused pyrimidine compounds might exert antiulcer effects.

Future Research Directions and Therapeutic Potential of Imidazo 1,2 a Pyrimidine 2 Carbohydrazide

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The foundation for future research lies in the rational design and efficient synthesis of new derivatives of Imidazo[1,2-a]pyrimidine-2-carbohydrazide. The goal is to enhance biological potency against specific targets while improving selectivity to minimize off-target effects.

One established synthetic route to the core intermediate involves a multi-step process starting from commercially available 2-aminopyrimidine. nih.gov This process includes cyclo-condensation, oxidation, esterification, and subsequent treatment with hydrazine (B178648) hydrate (B1144303) to yield the key carbohydrazide (B1668358) intermediate. nih.gov From this intermediate, a multitude of derivatives, particularly hydrazones, can be generated by reacting it with various aromatic aldehydes. nih.gov

Future design strategies will focus on modifying the substituents on the aromatic ring of the hydrazone moiety. Structure-activity relationship (SAR) studies on related compounds have shown that the nature and position of these substituents are critical determinants of biological activity. nih.gov For instance, the synthesis of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives revealed that compounds bearing 4-chloro and 4-nitro (8d), 2,4-dichloro (8e), and 4-fluoro (8f) phenyl groups exhibited excellent antibacterial activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, S. pyogenes) bacteria. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives Data sourced from research on 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazones. nih.gov

Compound Substituent (Aromatic Aldehyde) Zone of Inhibition (mm) against E. coli Zone of Inhibition (mm) against S. aureus
8d 4-Chloro & 4-Nitro 33 32
8e 2,4-Dichloro 32 30
8f 4-Fluoro 30 31
Norfloxacin (Standard) 35 34

Future synthetic efforts will explore a wider range of electronic and steric properties for these substituents to optimize target engagement. nih.govnih.gov Moreover, the development of more efficient, high-yield synthetic methodologies, such as multi-component or domino reactions, will be crucial for rapidly generating diverse chemical libraries for screening. rsc.orgresearchgate.net

Further Elucidation of Molecular Mechanisms and Off-Target Effects

A critical area for future investigation is the detailed understanding of the molecular mechanisms through which this compound derivatives exert their biological effects. While initial studies have demonstrated efficacy, the precise molecular targets often remain to be fully elucidated.

Research on the broader class of imidazo[1,2-a]pyrimidines and related fused heterocycles suggests several potential mechanisms of action that warrant investigation for carbohydrazide derivatives. These include:

Inhibition of Signaling Pathways: Certain imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancers. nih.gov These compounds were shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1. nih.gov

Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold is known to be a "drug prejudice" scaffold, with derivatives showing inhibitory activity against various kinases, including Nek2, PDGFR, and Syk family kinases. nih.govdocumentsdelivered.comnih.gov Given the structural similarity, it is plausible that this compound derivatives could be developed as kinase inhibitors.

Disruption of Cellular Processes: Chemogenomic profiling has revealed that subtle changes to the imidazo-fused scaffold can dramatically alter the mechanism of action. For example, a 3-nitroso-imidazo[1,2-a]pyrimidine was found to act as a DNA poison, causing nuclear DNA damage, whereas a closely related imidazo[1,2-a]pyridine targeted and disrupted mitochondrial function. nih.gov

Future studies should employ a combination of target identification techniques, such as affinity chromatography, proteomics, and genetic screening, to pinpoint the specific proteins or pathways modulated by these compounds. Concurrently, comprehensive off-target profiling will be essential to understand potential side effects and to guide medicinal chemistry efforts toward more selective inhibitors.

Exploration of this compound in Addressing Multi-Drug Resistance

The rise of multi-drug resistance (MDR) in both microbial infections and cancer is a pressing global health issue. nih.gov The search for new agents that can overcome resistance mechanisms is a high priority. This compound and its derivatives have emerged as a promising area of research in this context, particularly due to the scaffold's demonstrated efficacy against drug-resistant microbes. nih.gov

The initial impetus for synthesizing novel imidazo[1,2-a]pyrimidine-hydrazones was the urgent need for new antimicrobial agents to combat increasing multi-drug resistant infections. nih.gov The successful demonstration of potent activity against a range of bacteria by these compounds validates this approach. nih.gov

Furthermore, research on structurally related imidazo-pyridazine compounds offers a potential strategy for overcoming MDR in cancer. These compounds were found to overcome resistance mediated by the efflux pump ABCG2, a key contributor to MDR in cancer cells. nih.gov The inhibitors displayed a dual mode of action:

Direct Impairment: They increased the intracellular accumulation of chemotherapy drugs, suggesting direct inhibition of the transporter's efflux function. nih.gov

Expression Reduction: Prolonged exposure to the inhibitors led to a significant, time-dependent reduction in the expression of the ABCG2 protein itself. nih.gov

Future research should specifically evaluate this compound derivatives for their ability to inhibit key microbial and cancer-related efflux pumps. Studies should investigate whether these compounds act as direct inhibitors or as modulators of pump expression, providing a powerful strategy to re-sensitize resistant cells to existing therapies.

Integration of Advanced Computational and Experimental Methodologies in Compound Optimization

To accelerate the discovery and optimization of lead compounds based on the this compound scaffold, the integration of advanced computational and experimental techniques is indispensable. In silico methods can guide the rational design of new derivatives, prioritize synthesis efforts, and help interpret experimental results. nih.gov

Key computational methodologies include:

Molecular Docking and Dynamics: These simulations can predict the binding modes of derivatives within the active site of a potential target protein, helping to explain structure-activity relationships. nih.gov For example, docking studies of an active imidazopyridine derivative identified key interacting residues like Lys627 and Asp836 in its proposed target, PDGFRA. nih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), providing insights into the reactivity and interaction potential of the designed compounds. nih.gov

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new compounds. cmjpublishers.com This allows for the early deselection of molecules with unfavorable pharmacokinetic profiles, saving time and resources.

These computational approaches, when used in a feedback loop with experimental synthesis and biological testing, create a powerful engine for compound optimization. This integrated strategy will be crucial for refining the structure of this compound derivatives to produce candidates with superior potency, selectivity, and drug-like properties. cmjpublishers.com

Q & A

Q. How should researchers assess the therapeutic potential of this compound in neurological disorders?

  • Methodological Answer :
  • In Vivo Models : Test anxiolytic activity in zebrafish or rodent models (e.g., elevated plus maze) using doses 10–50 mg/kg .
  • Target Validation : Perform siRNA knockdown or CRISPR-Cas9 editing of CRF receptors to confirm mechanism of action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.